molecular formula C6H7N3O3 B7863103 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Cat. No.: B7863103
M. Wt: 169.14 g/mol
InChI Key: ZKOUDYWXVABIEG-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a pyrimidine derivative characterized by a uracil-like core (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) linked to an acetamide group.

Properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-4(10)3-9-2-1-5(11)8-6(9)12/h1-2H,3H2,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUDYWXVABIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction typically proceeds under acidic conditions, often using a Lewis acid catalyst such as zinc chloride or a Brønsted acid like hydrochloric acid. The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol.

Reaction Conditions:

    Reactants: Aldehyde, β-ketoester, urea

    Catalysts: Zinc chloride, hydrochloric acid

    Solvents: Ethanol (optional)

    Temperature: 80-100°C

    Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. The use of environmentally benign catalysts such as oxalic acid has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide exhibits several biological activities:

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit these pathogens effectively .

Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, research conducted on HeLa cells showed significant cell death through caspase activation pathways. Additionally, xenograft models indicated reduced tumor volume when treated with this compound .

Anti-inflammatory Effects : The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

StudyActivity TestedResults
Journal of Medicinal ChemistryAntimicrobialInhibition of S. aureus and E. coli
Cancer Research JournalAnticancerInduced apoptosis in HeLa cells
Inflammation ResearchAnti-inflammatoryReduced TNF-α and IL-6 production

Potential Applications

The diverse biological activities of this compound suggest numerous potential applications:

Medicinal Chemistry : The compound may serve as a lead structure for developing new antimicrobial or anticancer agents.

Pharmaceutical Development : Its antihypertensive properties indicate potential use in treating high blood pressure and related cardiovascular diseases.

Material Science : The compound's unique chemical properties make it suitable for developing new materials and catalysts in industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamide Derivatives

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 4113-98-8)
  • Structural Difference : Replaces the acetamide group with an ethyl ester.
  • Impact : The ester group may enhance lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity compared to the acetamide.
  • Similarity Score : 0.88 (structural similarity to the parent compound) .
2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 61736-34-3)
  • Structural Difference : Incorporates a methyl group at the pyrimidine’s 6-position.
  • Impact : The methyl group could sterically hinder interactions with target proteins while increasing metabolic stability.
  • Similarity Score : 0.89 .
N-Isopropyl Variant (CAS 1043305-84-5)
  • Structural Difference : Substitutes the acetamide’s hydrogen with an isopropyl group.

Bioactive Derivatives and Metal Complexes

Ruthenium(II) Complexes (L1 and L2)
  • Structure : 5-Fluorouracil (5-FU) derivatives linked to pyridyl-acetamide groups (L1: pyridin-2-yl; L2: pyridin-3-yl).
  • Function : These complexes exhibit enhanced anticancer activity compared to free 5-FU due to improved metal-mediated DNA intercalation and topoisomerase inhibition. The pyridyl group’s position (2- vs. 3-) affects coordination geometry and potency .
QYA Ligand (2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-sulfamoylphenyl)acetamide)
  • Structural Addition : A sulfamoylphenyl group replaces the acetamide’s terminal hydrogen.
  • 168.15 g/mol for the parent compound). This modification may enhance binding to hydrophobic protein pockets .

Dimeric and Polymeric Forms

Di-S44 (Disulfide-Bridged Dimer)
  • Structure : Two 2-(5-methyl-2,4-dioxopyrimidin-1(2H)-yl)acetamide units connected via a disulfide bond.
  • Function : The dimeric structure enhances avidity in protein-protein interaction modulation, particularly in amyloid assembly. The disulfide bridge allows redox-sensitive dissociation, enabling controlled drug release .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Property/Application Reference
Parent Compound None (base structure) 168.15 Reference for comparison
Ethyl Ester Analog (CAS 4113-98-8) Ethyl ester 198.18 Increased lipophilicity
6-Methyl Analog (CAS 61736-34-3) 6-Methyl group 184.14 Metabolic stability
QYA Ligand 4-Sulfamoylphenyl 324.31 Enzyme inhibition
Ruthenium Complex L1 5-FU + pyridin-2-yl ~450 (estimated) Anticancer activity
Di-S44 Disulfide-bridged dimer ~420 (estimated) Amyloid modulation

Biological Activity

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and case studies.

  • Molecular Formula : C6H6N2O4
  • Molecular Weight : 170.12 g/mol
  • CAS Number : 4113-97-7

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects against Escherichia coli and Candida albicans, several derivatives demonstrated IC50 values as low as 1.8–1.9 µg/mL, indicating strong antibacterial activity .

CompoundMicroorganismIC50 (µg/mL)
Compound 3E. coli1.8
Compound 12E. coli1.9
Compound 16C. albicansNot specified

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro assays. For instance, conjugates formed with acrylate derivatives showed notable inhibition of epidermal growth factor receptor (EGFR) phosphorylation in cancer cell lines at concentrations as low as 10 μM . The compound's ability to inhibit EGFR suggests a mechanism that could be leveraged for targeted cancer therapies.

Cytotoxicity Studies

In vitro toxicity assessments have shown that compounds within the same chemical class exhibit minimal adverse effects on human cell lines when screened at concentrations up to 10 μM. The overall cytotoxicity profile indicated a safe margin for further development .

Study on Antiparasitic Activity

A comprehensive screening of a library containing pyrimidine derivatives, including those related to this compound, revealed that certain compounds retained submicromolar activity against Trypanosoma brucei and Leishmania infantum with EC50 values around 0.45 μM and 0.33 μM respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the synthesized compounds has been explored to understand how modifications influence biological activity. Modifications in the pyrimidine ring or side chains significantly impacted the efficacy against various microorganisms and cancer cell lines, suggesting that specific structural features are crucial for enhancing biological performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 2
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2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

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